![molecular formula C11H13BrN2O2S2 B1470153 Bromhidrato de 3-alil-6-(metilsulfonil)benzo[d]tiazol-2(3H)-imina CAS No. 1820590-82-6](/img/structure/B1470153.png)

Bromhidrato de 3-alil-6-(metilsulfonil)benzo[d]tiazol-2(3H)-imina

Descripción general

Descripción

“3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C25H23N3O5S3 . It is a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

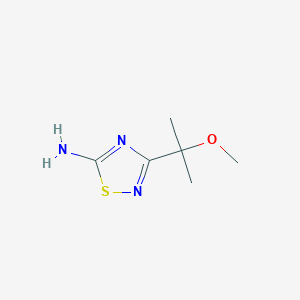

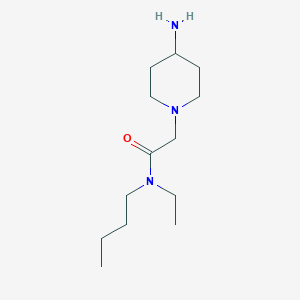

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole core is substituted at the 3-position with an allyl group and at the 6-position with a methylsulfonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 758.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . It also has a molar refractivity of 146.1±0.5 cm3, a polar surface area of 146 Å2, and a molar volume of 396.5±7.0 cm3 .

Aplicaciones Científicas De Investigación

Química Medicinal: Efectos Antidepresivos y Anticonvulsivos

Este compuesto, como parte de los derivados del benzo[d]tiazol, ha sido investigado por sus posibles efectos antidepresivos y anticonvulsivos. Los estudios sugieren que ciertos derivados pueden mostrar una disminución significativa en la duración de la inmovilidad en pruebas de natación forzada, lo que indica actividad antidepresiva, y exhiben efectos anticonvulsivos en pruebas de convulsiones electrochoque máximas .

Investigación Bioquímica: Propiedades Antiproliferativas

En la investigación bioquímica, el andamiaje del benzo[d]tiazol se ha utilizado para diseñar derivados con propiedades antiproliferativas contra diversas líneas celulares cancerosas humanas. Esto indica el potencial de tales compuestos en el desarrollo de nuevos fármacos anticancerígenos .

Ciencias Ambientales: Análisis de Metabolitos Microbianos

Los derivados del benzo[d]tiazol se han aislado del caldo de fermentación de hongos derivados de la Antártida, lo que demuestra la relevancia del compuesto en el estudio de los metabolitos microbianos y sus mecanismos moleculares y biológicos únicos .

Ciencias de los Materiales: Síntesis Controlada por Temperatura

El marco del compuesto se ha aplicado en la ciencia de los materiales para procesos de síntesis controlados por temperatura. Esto incluye el desarrollo de nuevos materiales a través de anulaciones intermoleculares que son fundamentales para crear materiales avanzados con propiedades específicas .

Aplicaciones Industriales: Actividad Inhibitoria de la Anhídrasa Carbónica

En aplicaciones industriales, se han sintetizado derivados de benzo[d]tiazol para exhibir actividad inhibitoria de la anhídrasa carbónica. Esta actividad es importante en varios procesos fisiológicos como la respiración, el intercambio de gases y la regulación del pH, que se pueden aprovechar para aplicaciones industriales de enzimas .

Mecanismo De Acción

The mechanism of action of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is not yet fully understood. However, it is believed that it works by binding to certain proteins and enzymes in the body, which can affect the biochemical and physiological processes of the body. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is thought to interact with certain receptors in the body, which can further affect the biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide are not yet fully understood. However, some studies have suggested that 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide may have anti-inflammatory and anti-oxidant properties, as well as potential applications in the treatment of certain diseases. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide has been shown to have a positive effect on the immune system, as well as potential applications in the treatment of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide in lab experiments include its low cost and the fact that it is relatively easy to synthesize. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is a stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide in lab experiments. For example, it is not yet known how 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide affects the body, so its effects on humans are still unknown. Additionally, 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide is not yet approved for use in humans, so it should not be used in experiments involving humans.

Direcciones Futuras

There are a variety of potential future directions for research involving 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide. For example, more research is needed to better understand the biochemical and physiological effects of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide, as well as its potential applications in the treatment of certain diseases. Additionally, more research is needed to better understand the mechanism of action of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide and its potential interactions with other compounds. Finally, further research is needed to explore the potential applications of 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide in the development of novel drugs.

Propiedades

IUPAC Name |

6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRSFLCJJHLBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)

![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)

![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)

![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)